molecular formula C19H30F4N6O9 B10782835 TDFA (trifluoroacetate salt)

TDFA (trifluoroacetate salt)

Cat. No.: B10782835
M. Wt: 562.5 g/mol
InChI Key: PHGHISQRSBKXGU-UUUUJWPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

TDFA (trifluoroacetate salt) is synthesized through a series of chemical reactions designed to enhance its selectivity and potency. The synthetic route involves the use of specific reagents and conditions to achieve the desired product. The preparation of trifluoroacetic acid (TFA), a related compound, involves the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride . This method can be adapted for the synthesis of TDFA by incorporating additional steps to introduce the necessary functional groups.

Chemical Reactions Analysis

TDFA (trifluoroacetate salt) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium trifluoroacetate, acetic acid, and fluoride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of TDFA can lead to the formation of citrullinated proteins, which are important in various biological processes .

Properties

Molecular Formula

C19H30F4N6O9

Molecular Weight

562.5 g/mol

IUPAC Name

(3S)-3-[[(2S,3R)-2-acetamido-3-hydroxybutanoyl]amino]-4-[[(2S)-1-amino-5-[(1-amino-2-fluoroethylidene)amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C17H29FN6O7.C2HF3O2/c1-8(25)14(22-9(2)26)17(31)24-11(6-13(27)28)16(30)23-10(15(20)29)4-3-5-21-12(19)7-18;3-2(4,5)1(6)7/h8,10-11,14,25H,3-7H2,1-2H3,(H2,19,21)(H2,20,29)(H,22,26)(H,23,30)(H,24,31)(H,27,28);(H,6,7)/t8-,10+,11+,14+;/m1./s1

InChI Key

PHGHISQRSBKXGU-UUUUJWPZSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCN=C(CF)N)C(=O)N)NC(=O)C)O.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C(C(=O)NC(CC(=O)O)C(=O)NC(CCCN=C(CF)N)C(=O)N)NC(=O)C)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.